
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile: is a chemical compound characterized by the presence of a tetrazole ring fused with a sulfanylidene group and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile typically involves the reaction of appropriate nitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with enzymes or receptors.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile exerts its effects involves the interaction of the tetrazole ring with various molecular targets. The sulfanylidene group can form coordination complexes with metal ions, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanamide
Uniqueness: 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
76516-26-2 |
|---|---|
Molecular Formula |
C4H5N5S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-9-4(10)6-7-8-9/h1,3H2,(H,6,8,10) |
InChI Key |
JYIXKABSHNKDFO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=S)N=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
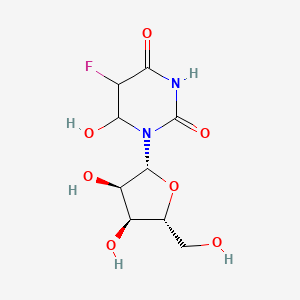
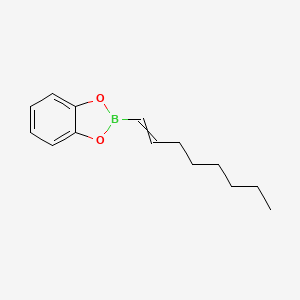
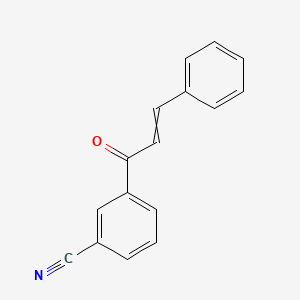
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
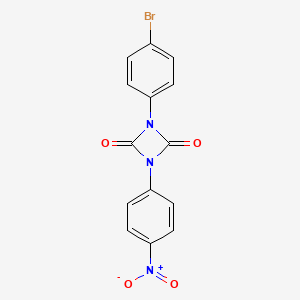
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
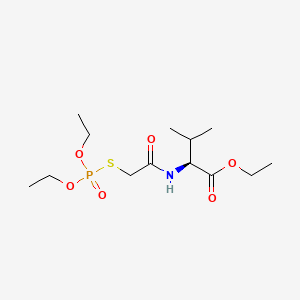

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
